N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-17(21-9-12-7-14(10-20-8-12)13-5-6-13)11-22-18(24)15-3-1-2-4-16(15)19(22)25/h1-4,7-8,10,13H,5-6,9,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKLMBASQHYZNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Isoindol-1,3-dione Derivatives
The target compound shares its isoindol-1,3-dione core with multiple analogs, but substituents vary significantly:
Key Observations :
Characterization Data
- NMR and MS : Analogs are characterized by <sup>1</sup>H-NMR (δ 6.8–8.2 ppm for aromatic protons) and <sup>13</sup>C-NMR (δ 165–170 ppm for carbonyl groups) . Molecular ions (e.g., m/z 434.45 for 13b) confirm structures via HRMS .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide?
- Methodological Answer :
-
Multi-step synthesis typically involves coupling the pyridine-cyclopropyl moiety with the isoindole-dione acetamide core. Key steps include nucleophilic substitution and amide bond formation.
-
Catalysts: Sodium hydroxide or similar bases facilitate deprotonation, while solvents like dimethylformamide (DMF) enhance reaction efficiency .
-
Optimization Strategy : Use Design of Experiments (DOE) to systematically vary parameters (temperature, solvent ratios, catalyst loading) and identify optimal conditions via response surface methodology .
- Data Table : Common Reaction Parameters
| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | NaH, DMF | DMF | 80–100 | 60–75 |
| 2 | EDCI, HOBt | THF | 25–40 | 50–65 |
Q. Which spectroscopic techniques are recommended for structural confirmation?
- Methodological Answer :
- 1H NMR : Confirm substituent integration (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, pyridine aromatic protons at δ 7.0–8.5 ppm).
- LC-MS : Verify molecular ion peak (e.g., [M+H]+ at m/z calculated for C₂₀H₁₈N₃O₃: 348.13).
- Elemental Analysis : Validate %C, %H, %N to ±0.3% deviation .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay).
- Cell Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells).
- Predictive Tools : Employ the PASS program to forecast bioactivity (e.g., Pa > 0.7 for kinase inhibition) before wet-lab validation .
Advanced Research Questions
Q. How can computational methods like molecular docking guide target identification?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in protein active sites (e.g., kinase domains). Focus on hydrogen bonds with pyridine-N and isoindole-dione carbonyl groups.
- Validation : Cross-reference docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values. Combine with Molecular Dynamics (MD) simulations (100 ns trajectories) to assess stability of ligand-protein complexes .
Q. How to address contradictions in biological activity data across studies?
- Methodological Answer :
- Orthogonal Assays : Validate conflicting results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., cyclopropyl → methyl substitution) to isolate pharmacophore contributions.
- Reproducibility Checks : Standardize protocols (e.g., cell passage number, serum-free conditions) and apply DOE to identify outlier variables .
Q. What strategies optimize the compound’s solubility for in vivo studies?
- Methodological Answer :
- Co-Solvents : Test PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility.
- Salt Formation : Screen with HCl or sodium citrate to improve crystallinity.
- Nanoformulation : Use lipid nanoparticles (size < 200 nm via dynamic light scattering) for enhanced bioavailability.
- DOE Approach : Optimize excipient ratios using a central composite design .
Q. How to design a comparative study with structural analogs to elucidate pharmacophore elements?
- Methodological Answer :
-
Analog Synthesis : Replace cyclopropyl with methyl or phenyl groups; modify isoindole-dione to phthalimide.
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Bioactivity Testing : Compare IC₅₀ values across analogs in kinase inhibition assays.
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QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent properties (logP, polar surface area) with activity .
- Data Table : Example Analogs and Activities
| Analog Structure | IC₅₀ (μM) | Target Protein |
|---|---|---|
| Cyclopropyl → Methyl | 12.3 | EGFR Kinase |
| Isoindole-dione → Phthalimide | 8.7 | Aurora Kinase A |
Methodological Notes
- Synthesis : Prioritize reaction scalability by transitioning from batch to flow chemistry for improved reproducibility .
- Data Analysis : Apply ICReDD’s computational-experimental feedback loop to refine reaction pathways and target predictions .
- Ethical Compliance : Ensure all biological assays adhere to OECD guidelines for in vitro testing (e.g., cytotoxicity ≤ 10% in non-target cells).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
